(5-Methoxy-2-nitrophenyl)methanol (5-Methoxy-2-nitrophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 879-55-0
VCID: VC3260293
InChI: InChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3
SMILES: COC1=CC(=C(C=C1)[N+](=O)[O-])CO
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

(5-Methoxy-2-nitrophenyl)methanol

CAS No.: 879-55-0

Cat. No.: VC3260293

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

(5-Methoxy-2-nitrophenyl)methanol - 879-55-0

Specification

CAS No. 879-55-0
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name (5-methoxy-2-nitrophenyl)methanol
Standard InChI InChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3
Standard InChI Key SBAKUYPHABTDLL-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)[N+](=O)[O-])CO
Canonical SMILES COC1=CC(=C(C=C1)[N+](=O)[O-])CO

Introduction

Chemical Structure and Physical Properties

Molecular Identification

(5-Methoxy-2-nitrophenyl)methanol, also known as 5-Methoxy-2-nitrobenzyl alcohol, is a benzyl alcohol derivative with a methoxy group at position 5 and a nitro group at position 2 of the benzene ring. The compound is characterized by its distinctive molecular structure that combines electron-withdrawing and electron-donating groups on an aromatic framework. It possesses a hydroxymethyl group (-CH2OH) attached directly to the benzene ring, which contributes to its alcohol properties and reactivity profile. The presence of both nitro and methoxy groups creates an interesting electronic distribution within the molecule, influencing its chemical behavior in various reactions.

Physical and Chemical Characteristics

The compound features a molecular formula of C8H9NO4 with a molecular weight of 183.16 g/mol . (5-Methoxy-2-nitrophenyl)methanol typically appears as a white solid at room temperature, with specific physical constants as outlined in Table 1. The presence of the nitro group, known for its strong electron-withdrawing properties, alongside the electron-donating methoxy group, creates a unique electronic environment within the molecule that influences its reactivity and potential applications in organic synthesis.

Table 1: Physical Properties of (5-Methoxy-2-nitrophenyl)methanol

PropertyValueSource
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Physical AppearanceWhite solid
CAS Number879-55-0

Synthetic Methodologies

Established Synthesis Routes

Several methods have been developed for the synthesis of (5-Methoxy-2-nitrophenyl)methanol, with reduction of the corresponding carboxylic acid being one of the most efficient approaches. A high-yielding synthesis procedure involves the reduction of 5-methoxy-2-nitrobenzoic acid using borane-tetrahydrofuran complex (BH3-THF) as the reducing agent. This approach has demonstrated excellent efficiency with yields reaching up to 97%, making it a preferred method for laboratory and potentially industrial-scale production .

Detailed Synthesis Protocol

The synthesis procedure described in the literature involves treating 5-methoxy-2-nitrobenzoic acid with borane in tetrahydrofuran under controlled conditions. The detailed protocol involves adding borane (1.0 M in THF, 3.0 equivalents) to a solution of 5-methoxy-2-nitrobenzoic acid in THF at 0°C, followed by refluxing for 3 hours. After reflux, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layers are then dried over magnesium sulfate and evaporated to yield the desired product as a white solid . This synthesis approach is notable for its operational simplicity and high efficiency, making it suitable for both research and production environments.

Table 2: Synthesis Reaction Conditions for (5-Methoxy-2-nitrophenyl)methanol

ParameterConditionNote
Starting Material5-methoxy-2-nitrobenzoic acid20 g, 1.0 mol
Reducing AgentBH3 (1.0 M in THF)30.4 mL, 3.0 eq
SolventTetrahydrofuran (THF)100 mL
Temperature0°C initially, then reflux-
Reaction Time3 hours under reflux-
Work-upWater dilution, DCM extraction-
Yield97%18 g of white solid

Analytical Characterization

The synthesized compound has been characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic signals indicating the presence of aromatic protons, methoxy group, and hydroxymethyl functionality. The 1H NMR data (400 MHz, DMSO-d6) shows distinct peaks at δ: 8.13 (d, J = 6.4 Hz, 1H), 7.34 (d, J = 6.4 Hz, 1H), 7.02 (s, 1H), 5.60-5.58 (m, 1H), 4.84 (d, J = 8.0 Hz, 2H), and 3.89 (s, 3H) . Mass spectrometry further confirms the identity of the compound with an observed m/z of 184.1 [M+1]+, corresponding to the protonated molecular ion .

Structural Analogs and Related Compounds

Comparative Analysis with Related Compounds

Several structural analogs of (5-Methoxy-2-nitrophenyl)methanol exist with variations in substitution patterns. One such analog is (2-Methoxy-5-nitrophenyl)methanol, which features an alternative arrangement of the methoxy and nitro substituents. This isomer has been synthesized from 2-(hydroxymethyl)-4-nitrophenol through a methylation reaction using methyl iodide in the presence of potassium carbonate . The synthesis yields the product with 84% efficiency, slightly lower than the synthesis route for (5-Methoxy-2-nitrophenyl)methanol.

Another related compound is [4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol, which contains additional functional groups including a difluoroethoxy substituent. This more complex derivative has applications in pharmacological research, potentially exhibiting anti-inflammatory or antitumor effects. The presence of fluorine atoms enhances the compound's metabolic stability and can modify its pharmacokinetic properties, making it potentially valuable for drug development purposes.

Structural Variations and Their Implications

The positioning of functional groups on the aromatic ring significantly influences the reactivity and properties of these compounds. The nitro group's electron-withdrawing nature affects the electronic distribution throughout the molecule, while the methoxy group provides electron density through resonance. The combined effect of these opposing electronic influences creates unique reactivity patterns that can be exploited in organic synthesis. These structural variations can lead to different physical properties, chemical reactivities, and biological activities, making the study of these analogs important for comprehensive understanding of structure-activity relationships.

Table 3: Comparison of (5-Methoxy-2-nitrophenyl)methanol with Related Compounds

CompoundMolecular FormulaMolecular WeightUnique FeaturesSource
(5-Methoxy-2-nitrophenyl)methanolC8H9NO4183.16 g/molMethoxy at position 5, nitro at position 2
(2-Methoxy-5-nitrophenyl)methanolC8H9NO4183.16 g/molMethoxy at position 2, nitro at position 5
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanolC10H11F2NO5263.19 g/molContains additional difluoroethoxy group

Reaction Pathways and Chemical Transformations

Functional Group Interconversions

The functionality present in (5-Methoxy-2-nitrophenyl)methanol allows for diverse chemical transformations. The hydroxymethyl group can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, providing entry to other valuable compounds. This functional group can also participate in esterification reactions or be converted to halides for subsequent nucleophilic substitution reactions. The nitro group represents another reactive site that can undergo reduction to form an amino group, as exemplified in the synthesis of (5-Amino-2-methoxyphenyl)methanol from the corresponding nitro compound with a yield of 98% . This transformation opens pathways to aniline derivatives and nitrogen-containing heterocycles.

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Various spectroscopic techniques can be employed for the identification and characterization of (5-Methoxy-2-nitrophenyl)methanol. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. As reported in the literature, the 1H NMR spectrum shows distinctive signals for aromatic protons, methoxy protons, and hydroxymethyl protons . Mass spectrometry offers complementary information through molecular weight determination and fragmentation patterns, with the compound showing a characteristic [M+1]+ peak at m/z 184.1 . Infrared spectroscopy can additionally confirm the presence of functional groups through characteristic absorption bands for hydroxyl, nitro, and methoxy functionalities.

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